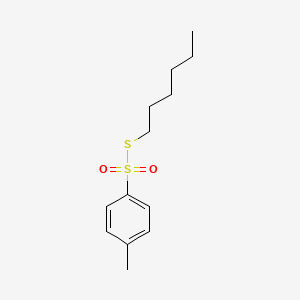![molecular formula C20H42N2O2 B13746189 N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide CAS No. 25065-63-8](/img/structure/B13746189.png)
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is a chemical compound with the molecular formula C20H42N2O2. It is also known by other names such as palmitic acid, N-(aminoethyl)ethanolamide, and N-[2-[(2-hydroxyethyl)amino]ethyl]palmitamide . This compound is characterized by its long hydrocarbon chain and functional groups that include an amide and a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide typically involves the reaction of palmitic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene and requires refluxing at a temperature of around 140°C for approximately 4 hours . The reaction can be represented as follows:
Palmitic acid+N-(2-hydroxyethyl)ethylenediamine→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid metabolism.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide involves its interaction with cell membranes and proteins. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the long hydrocarbon chain facilitates its incorporation into lipid bilayers. This compound can modulate membrane fluidity and influence signaling pathways by interacting with membrane-bound receptors and enzymes .
Comparaison Avec Des Composés Similaires
N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide: Similar structure but with a longer hydrocarbon chain (C18).
N-(2-hydroxyethyl)ethylenediamine: Lacks the long hydrocarbon chain, making it more hydrophilic.
Uniqueness: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is unique due to its specific combination of a long hydrocarbon chain and functional groups that confer both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful as a surfactant and in biological applications where membrane interactions are crucial .
Propriétés
Numéro CAS |
25065-63-8 |
|---|---|
Formule moléculaire |
C20H42N2O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-16-21-18-19-23/h21,23H,2-19H2,1H3,(H,22,24) |
Clé InChI |
YAGLIFQYQDBQLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


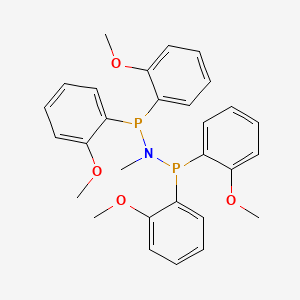

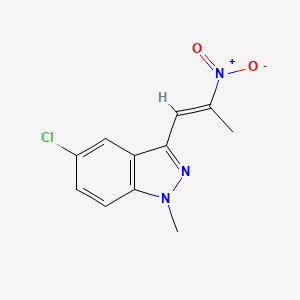
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

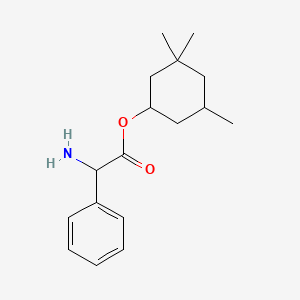
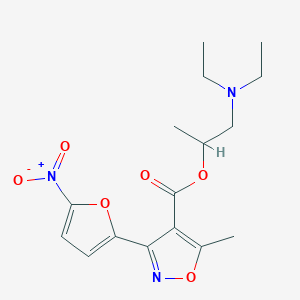
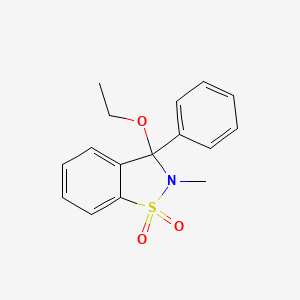
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

